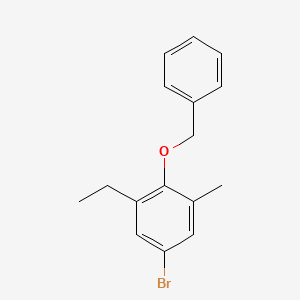
2-Methyl-4-(2-morpholinoethoxy)benzoic acid
概要
説明
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-hydroxybenzoic acid and morpholine.
Etherification: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid is etherified with 2-chloroethylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
2-Methyl-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
科学的研究の応用
2-Methyl-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoic acid moiety may also play a role in binding to target proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(2-piperidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-pyrrolidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-piperazin-4-yl-ethoxy)-benzoic acid
Uniqueness
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
2-methyl-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-11-10-12(2-3-13(11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
InChIキー |
AWWGZWCSHZJLJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCN2CCOCC2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
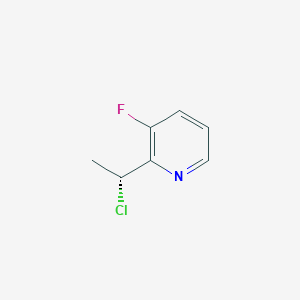
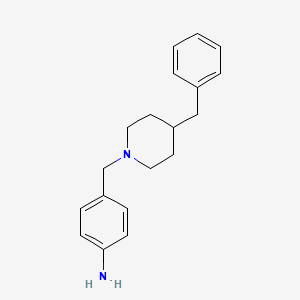



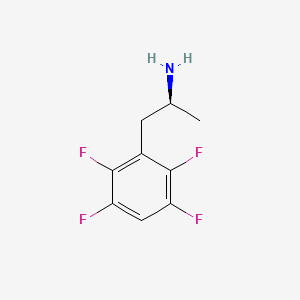
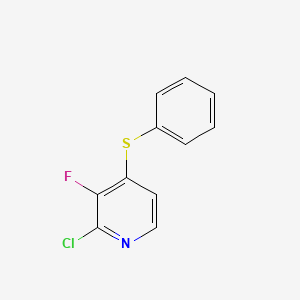


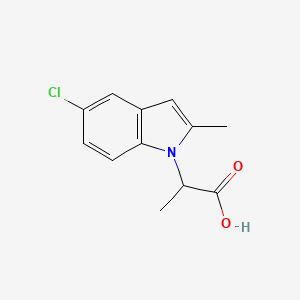


![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)
